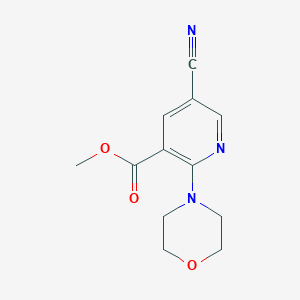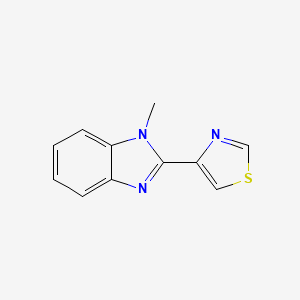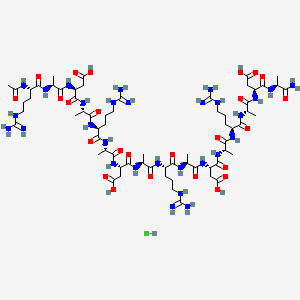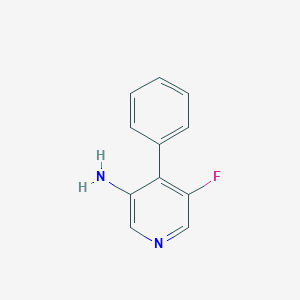
3-Amino-5-fluoro-4-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-fluoro-4-phenylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as Selectfluor® . The amino group can be introduced through a substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-Amino-5-fluoro-4-phenylpyridine, often involves scalable and high-yield methods. The use of efficient fluorinating reagents and optimized reaction conditions ensures the production of the desired compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-4-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The amino and fluoro groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium azide or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-Amino-5-fluoro-4-phenylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-4-phenylpyridine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The amino group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different functional groups.
2-Fluoro-4-methylpyridine: A simpler fluorinated pyridine used in various synthetic applications.
Uniqueness
3-Amino-5-fluoro-4-phenylpyridine is unique due to the specific combination of amino and fluoro groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
5-fluoro-4-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI Key |
PAVMETQHPLNHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


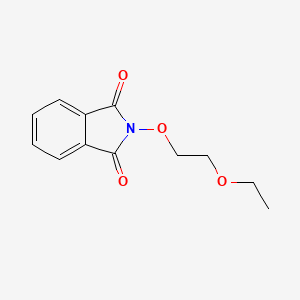
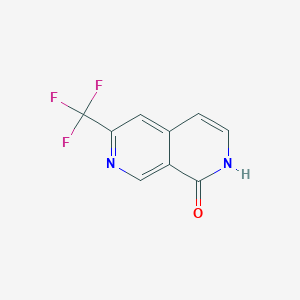

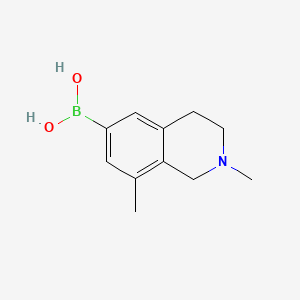
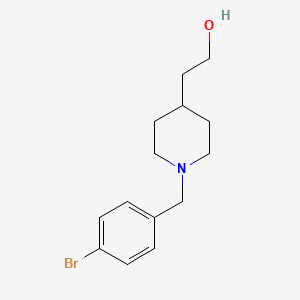

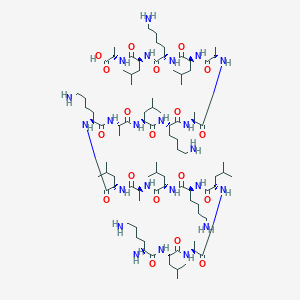
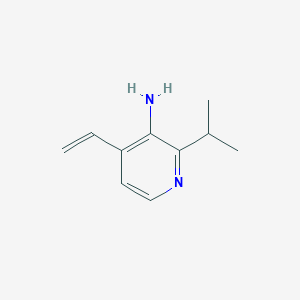
![3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13923942.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13923947.png)
